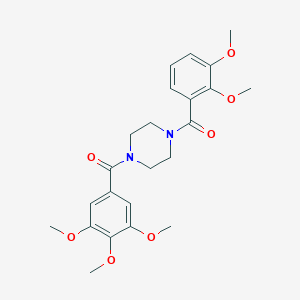

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TDP or TDP-43, is a protein that plays a crucial role in the regulation of RNA processing and gene expression. TDP-43 has been linked to several neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of TDP-43 in scientific research.

Mecanismo De Acción

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 functions as a transcriptional repressor and post-transcriptional regulator of RNA processing. It binds to RNA molecules and regulates their splicing, stability, and transport. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been shown to interact with other proteins involved in RNA metabolism and to play a role in the formation of stress granules, which are cytoplasmic structures that form in response to cellular stress.

Biochemical and Physiological Effects

Studies have shown that 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 plays a critical role in maintaining the integrity of neurons and preventing their degeneration. Mutations in the 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 gene can lead to the accumulation of misfolded proteins and the formation of aggregates in the brain, which are hallmarks of ALS and FTLD. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been linked to other neurological disorders such as Alzheimer's disease and Huntington's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in scientific research has several advantages. It is a well-characterized protein with a known function and structure. It is also relatively easy to synthesize and purify. However, there are also limitations to the use of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43. Its aggregation properties can make it difficult to work with, and its interactions with other proteins can be complex and difficult to study.

Direcciones Futuras

There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43. One area of interest is the development of therapies that target 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in neurodegenerative diseases. Another area of interest is the study of the role of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of new techniques for studying the interactions of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 with other proteins and RNA molecules could lead to a better understanding of its function and potential therapeutic applications.

Conclusion

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 is a protein that plays a crucial role in the regulation of RNA processing and gene expression. It has been linked to several neurodegenerative diseases such as ALS and FTLD. The synthesis, mechanism of action, and potential applications of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in scientific research have become the focus of increasing interest. Further research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 could lead to new therapies for neurodegenerative diseases and a better understanding of its role in cellular processes.

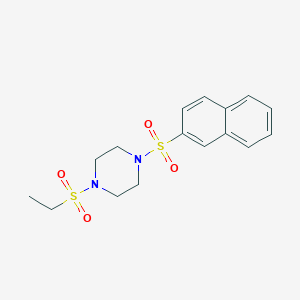

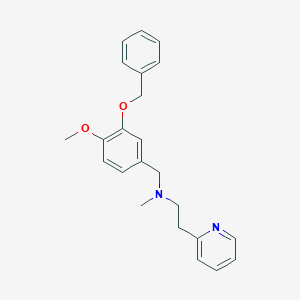

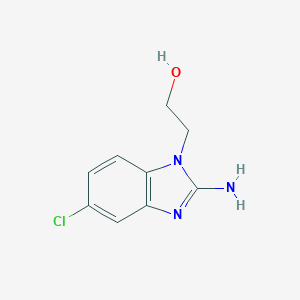

Métodos De Síntesis

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 involves a series of chemical reactions that result in the formation of a piperazine ring and two benzoyl groups. The most common method for synthesizing 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 is through the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethane with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced to 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 using palladium on carbon as a catalyst.

Aplicaciones Científicas De Investigación

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has become a crucial tool in scientific research due to its involvement in several neurodegenerative diseases. It has been shown that mutations in the 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 gene can lead to the accumulation of misfolded proteins and the formation of aggregates in the brain, which are hallmarks of ALS and FTLD. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been linked to other neurological disorders such as Alzheimer's disease and Huntington's disease.

Propiedades

Fórmula molecular |

C23H28N2O7 |

|---|---|

Peso molecular |

444.5 g/mol |

Nombre IUPAC |

(2,3-dimethoxyphenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C23H28N2O7/c1-28-17-8-6-7-16(20(17)31-4)23(27)25-11-9-24(10-12-25)22(26)15-13-18(29-2)21(32-5)19(14-15)30-3/h6-8,13-14H,9-12H2,1-5H3 |

Clave InChI |

BEPQIBUKVJEYBY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

SMILES canónico |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)

![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)

![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)

![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)